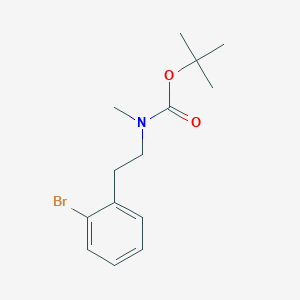

N-Boc-N-methyl-2-bromophenethylamine

CAS No.:

Cat. No.: VC13749103

Molecular Formula: C14H20BrNO2

Molecular Weight: 314.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H20BrNO2 |

|---|---|

| Molecular Weight | 314.22 g/mol |

| IUPAC Name | tert-butyl N-[2-(2-bromophenyl)ethyl]-N-methylcarbamate |

| Standard InChI | InChI=1S/C14H20BrNO2/c1-14(2,3)18-13(17)16(4)10-9-11-7-5-6-8-12(11)15/h5-8H,9-10H2,1-4H3 |

| Standard InChI Key | CKMJMLQAJILELX-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N(C)CCC1=CC=CC=C1Br |

| Canonical SMILES | CC(C)(C)OC(=O)N(C)CCC1=CC=CC=C1Br |

Introduction

Structural and Chemical Identity of N-Boc-N-methyl-2-bromophenethylamine

N-Boc-N-methyl-2-bromophenethylamine (systematic IUPAC name: tert-butyl [(2-bromophenethyl)(methyl)carbamate*) is a derivative of phenethylamine with distinct functional modifications:

-

A bromine atom at the ortho position of the phenyl ring.

-

A methyl group and a Boc-protected amine on the ethylamine sidechain.

Molecular Formula and Mass

| Property | Value |

|---|---|

| Molecular formula | C₁₄H₁₉BrN₂O₂ |

| Average molecular weight | 327.22 g/mol |

| Monoisotopic mass | 326.0584 Da |

The Boc group (C₄H₉O₂) confers stability to the amine during synthetic reactions, while the bromine atom enhances electrophilic reactivity for cross-coupling transformations .

Synthetic Pathways and Methodological Considerations

Boc Protection of Primary Amines

Physicochemical Properties and Characterization

Spectroscopic Data

While direct spectral data for N-Boc-N-methyl-2-bromophenethylamine is limited, analogous compounds provide insights:

-

¹H NMR: The Boc group’s tert-butyl protons resonate as a singlet near δ 1.46 ppm, while aromatic protons appear as multiplet signals between δ 7.1–7.6 ppm .

-

¹³C NMR: The carbonyl carbon of the Boc group appears at ~δ 155 ppm, with quaternary carbons of the tert-butyl group at δ 28–30 ppm .

Stability and Solubility

-

Stability: The Boc group is stable under basic conditions but cleaved by acids (e.g., HCl in dioxane).

-

Solubility: Soluble in polar aprotic solvents (e.g., DCM, THF) but insoluble in water.

Applications in Organic Synthesis and Drug Discovery

Building Block for Cross-Coupling Reactions

The bromine atom enables participation in Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, tert-butyl (2-bromo-3-(trifluoromethyl)benzyl)carbamate was used to synthesize biaryl structures via palladium-catalyzed cross-coupling .

Peptide and Polymer Synthesis

The Boc-protected amine is a key intermediate in solid-phase peptide synthesis (SPPS). Patent US5831005A highlights the use of Boc-protected submonomers for constructing N-substituted oligomers on solid supports .

| Parameter | Description |

|---|---|

| GHS Hazard Codes | H315-H319-H335 (Skin/Eye/Respiratory irritation) |

| Storage | 2–8°C, inert atmosphere, desiccated |

Brominated compounds require careful handling due to potential toxicity. Personal protective equipment (PPE) and fume hoods are mandatory during synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume